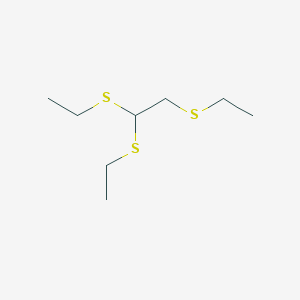
1,1,2-Tris(ethylsulfanyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Tris(ethylsulfanyl)ethane is an organosulfur compound characterized by the presence of three ethylsulfanyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Tris(ethylsulfanyl)ethane typically involves the reaction of ethyl mercaptan with a suitable ethane derivative. One common method is the elimination of hydrogen chloride from 2-chloro-1,1-bis(ethylsulfanyl)ethane, which can be achieved under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Tris(ethylsulfanyl)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to simpler thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,2-Tris(ethylsulfanyl)ethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 1,1,2-Tris(ethylsulfanyl)ethane exerts its effects depends on its chemical interactions with molecular targets. The ethylsulfanyl groups can interact with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
- 1,1,1-Tris(ethylsulfanyl)ethane
- 1,1,2-Tris(methylsulfanyl)ethane
- 1,1,2-Tris(phenylsulfanyl)ethane
Comparison: 1,1,2-Tris(ethylsulfanyl)ethane is unique due to the specific arrangement and type of sulfanyl groups. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Properties
CAS No. |
7038-14-4 |
|---|---|
Molecular Formula |
C8H18S3 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
1,1,2-tris(ethylsulfanyl)ethane |
InChI |
InChI=1S/C8H18S3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
InChI Key |
RFFGAJMZGJBJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

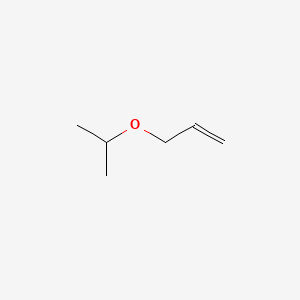
![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)
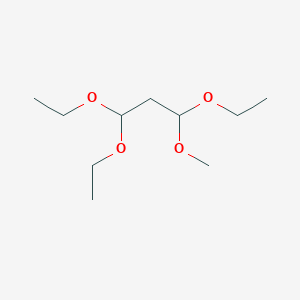


![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)

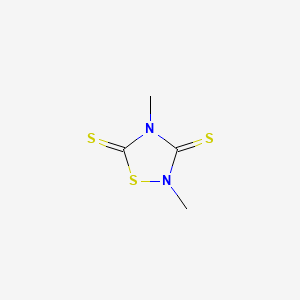
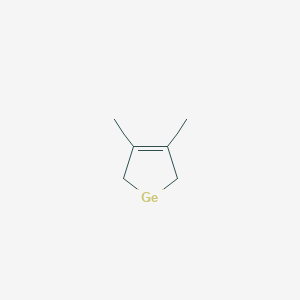

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
